Although the specific synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is not detailed in the provided papers, similar compounds like 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N- (4-substituted phenyl)acetamide derivatives [] provide a potential synthetic route.
Molecular Structure Analysis
Based on similar structures like N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide [] and 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide [], we can anticipate that 2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide may exhibit:
Applications
Anticancer activity: The molecule's structural similarity to known kinase inhibitors, such as those targeting c-KIT and FLT3 [, ], suggests possible anti-cancer properties. It could be investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Related Compounds
CHMFL-KIT-8140
Compound Description: CHMFL-KIT-8140 is a previously developed c-KIT kinase inhibitor. [] It served as the starting point for developing CHMFL-KIT-64 (compound 18 in the study), a novel c-KIT kinase inhibitor with improved bioavailability and potent activity against a broad spectrum of c-KIT mutants. []
CHMFL-KIT-64 (Compound 18)
Compound Description: CHMFL-KIT-64 (compound 18) is a novel, orally available, and potent c-KIT kinase inhibitor. [] It exhibits single-digit nanomolar potency against wild-type c-KIT and a wide range of drug-resistant mutants, including those with the T670I mutation. [] This compound shows promising antitumor efficacy in various preclinical models, including those with c-KIT mutations and patient-derived cells resistant to imatinib. []
Relevance: CHMFL-KIT-64 was designed through a type II kinase inhibitor binding element hybrid approach, starting from CHMFL-KIT-8140. [] Although the paper doesn't provide the exact structure of CHMFL-KIT-64, its origin and shared target (c-KIT kinase) with CHMFL-KIT-8140 suggest potential structural similarities to the target compound, 2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide. The development pathway from CHMFL-KIT-8140 to CHMFL-KIT-64 may have involved modifications to a shared core structure, contributing to the improved activity and bioavailability of CHMFL-KIT-64.
Compound Description: This compound is a novel thiourea derivative that exhibits definite herbicidal activity. [] Its crystal structure reveals intermolecular hydrogen bonds and π-π interactions contributing to its three-dimensional architecture. []
CHMFL-FLT3-335
Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with a focus on the internal tandem duplication (ITD) mutants often found in acute myeloid leukemia (AML). [] It demonstrates potent antiproliferative activity against FLT3-ITD positive AML cell lines and primary patient cells with minimal effect on wild-type FLT3. []
Compound Description: A9 is a 4H-chromene derivative that displays significant antioxidant properties. [] It demonstrates a good safety profile in an acute oral toxicity study and does not show signs of liver toxicity. [] Molecular docking studies suggest its antioxidant activity may be attributed to its strong binding affinity and favorable interactions with relevant target proteins. []
Compound Description: These are a series of imidazole-based compounds synthesized using a convergent approach. [] They are analogs of Losartan, an angiotensin II receptor antagonist used to treat hypertension. [] The synthesis utilizes 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a key metabolite of Losartan, as a starting material. []
7-Bromo-2-(4-chloro-phenyl)-quinoxaline
Compound Description: This compound is a quinoxaline derivative whose crystal structure has been elucidated. [] The structure reveals a planar conformation with the bromine and chlorine substituents influencing its packing arrangement. []
Compound Description: This is a series of diaryl urea derivatives designed as potential anticancer agents. [] They were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. [] The synthesis involved incorporating a pyridine moiety and a diaryl urea group, with structural variations introduced to optimize activity. []
Compound Description: This compound, synthesized from 4,4'-diselanediyldianiline, was designed and evaluated for cytotoxicity against oligodendrocytes (cells of the central nervous system). [] Its crystal structure and interactions were analyzed, revealing stabilization through various intermolecular interactions, including hydrogen bonding and Se···N interactions. []
Compound Description: These constitute a series of pyrimidine derivatives synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. [] The synthesis involved reacting 4-phenyl-6-p-tolylpyrimidine-2-thiol with various substituted 2-chloro-N-phenylacetamides. []
Compound Description: PPOAC-Bz is a novel inhibitor of bone resorption. [] It shows a potent inhibitory effect on osteoclastogenesis (the formation of osteoclasts, cells responsible for bone resorption) in vitro and prevents bone loss in ovariectomized mice (a model of postmenopausal osteoporosis). []
Compound Description: PPOA-N-Ac-2-Cl is another inhibitor of osteoclast differentiation, showing a significant decrease in the formation of mature osteoclasts. [] It also reduces bone resorption activity and disrupts the formation of F-actin rings, which are essential for osteoclast function. []
2-Chloro-N-(4-methoxyphenyl)acetamide
Compound Description: This simple acetamide derivative has been structurally characterized using X-ray crystallography. [] Analysis of its crystal structure reveals the influence of N-H···O and C-H···O hydrogen bonds on its molecular packing. []
Compound Description: These are a series of 4H-chromene derivatives designed for their potential anticancer and anticonvulsant activities. [, ] They were synthesized and evaluated for their effects on human colon adenocarcinoma cells (HT-29) and in animal models of seizures. [, ]
Compound Description: This indazole derivative was synthesized and demonstrated inhibitory activity against the proliferation of A549 (lung cancer) and BGC-823 (gastric cancer) cell lines. [] The compound's crystal structure was also determined. []
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)
Compound Description: Both CTB and CTPB are activators of the p300 histone acetyltransferase (HAT) enzyme, which plays a crucial role in gene transcription. [] CTB, the simpler structure, exhibited a stronger interaction with key residues in the enzyme's active site. []
Compound Description: This compound is a complex pyrazole derivative whose crystal structure has been determined. [] It shows insecticidal activity, potentially due to its specific structural features. []
5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)
Compound Description: U7 and U8 are pyrimidine-based compounds designed as potential pesticides. [] They displayed excellent insecticidal activity against various insects and showed fungicidal activity. [] These compounds also exhibited potent inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, indicating a potential mode of action. []
Compound Description: This compound was synthesized through a palladium-catalyzed coupling reaction. [] While its specific biological activity is not mentioned, it represents a class of compounds containing both oxadiazole and benzoxazine rings. []
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Compound Description: These two compounds are structurally similar, differing only by a chlorine atom on the acetamide nitrogen. [, ] Both have been characterized using X-ray crystallography, providing insights into their structural features and intermolecular interactions. [, ]
Compound Description: This compound is an indole analog synthesized and characterized as a potential therapeutic agent. [] It exhibits a unique three-dimensional structure influenced by intramolecular and intermolecular hydrogen bonding interactions. []
Compound Description: This group of compounds are 1,3,4-thiadiazole derivatives evaluated for their anticancer activity against breast cancer (MDA), prostate cancer (PC3), and glioblastoma (U87) cell lines. [] Notably, compound 3g from this series, containing a m-OCH3 substituent on the phenyl ring, displayed potent activity against the MDA cell line. []
Compound Description: This compound is a Schiff base existing primarily in its enol-imine tautomeric form. [] Its crystal structure reveals a planar conformation stabilized by an intramolecular hydrogen bond. []
2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide
Compound Description: This compound, structurally characterized using X-ray crystallography, is a simple acetamide derivative. [] Its crystal structure reveals a trans conformation for the amide group and the presence of hydrogen-bonded chains influencing its packing. []
Compound Description: These represent a series of 1,3,4-thiadiazole derivatives synthesized and screened for anticonvulsant activity. [] Among these, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) emerged as the most potent, demonstrating significant protection against seizures induced by pentylentetrazole (PTZ) and maximal electroshock (MES) in mice. []
Compound Description: This series of pyrazole derivatives was synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF7. [] Compounds 5a and 5c within this series, featuring methyl substitutions on the phenyl ring, exhibited significant cytotoxicity and induced cell cycle arrest, indicating potential as anti-cancer agents. []
Compound Description: This compound, structurally elucidated via X-ray crystallography, is a pyrazole derivative that exhibits potent insecticidal activity. [] Its structure reveals key interactions, including hydrogen bonds, influencing its conformation and potentially its biological activity. []
Compound Description: This series represents a new class of β-lactam compounds designed and synthesized as potential antimycobacterial agents. [] They were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37RV. [] Compound 6e within this series exhibited notable antitubercular activity, demonstrating the potential of this class of compounds as therapeutic agents. []
Compound Description: This compound is a complex structure incorporating indole, thiazolidine, and trifluoromethyl phenyl rings. [] Its crystal structure, elucidated through X-ray diffraction, highlights the influence of various weak interactions, including hydrogen bonds, on its three-dimensional arrangement. []
Compound Description: This series of compounds was synthesized and assessed for their anti-inflammatory activity. [] The presence of two distinct sets of peaks in their proton NMR spectra indicated the presence of stereoisomers, suggesting restricted rotation around the amide bond. [] These compounds displayed varying degrees of efficacy in reducing inflammation in the carrageenan-induced rat paw edema model. []
Compound Description: This arylurea derivative acts as a potent and selective inhibitor of Raf kinases, a family of enzymes involved in cell signaling and implicated in various cancers. [] It demonstrated efficacy in preclinical models of cancer, suggesting its potential as an anticancer therapeutic. []
Compound Description: This compound is a quinazoline derivative synthesized using a rapid three-step method. [] It is a biologically active compound, with its specific applications requiring further investigation. []
4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7″-trifluoromethylquinolin-4″-yl)aminobiphenyl-2-ols
Compound Description: These are two series of biphenyl derivatives, designed and synthesized as potential antimalarial agents. [] These compounds were tested for their activity against the malaria parasite Plasmodium falciparum and exhibited promising inhibitory activity in vitro. []
Compound Description: This compound is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase, a key regulator of angiogenesis (blood vessel formation). [] Inhibition of VEGFR-2 kinase can suppress tumor growth and metastasis, making this compound a potential anticancer agent. []
Compound Description: This organometallic compound features a ruthenium(II) center coordinated to various ligands, including a brominated phenylpyridine moiety. [] Its crystal structure has been determined, revealing its three-dimensional structure and the spatial arrangement of its ligands. []
36. 2-[amino]-N-(un/substituted-phenyl)acetamides
Compound Description: These are a series of benzodioxane derivatives synthesized and evaluated for their antibacterial and antifungal activities. [] They were designed by incorporating various substituents on the phenyl ring to optimize their antimicrobial properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.